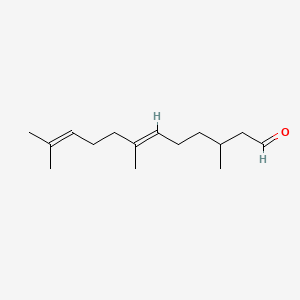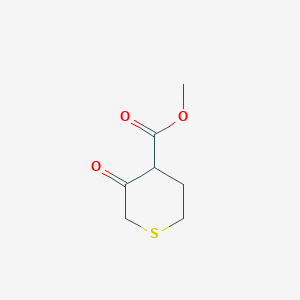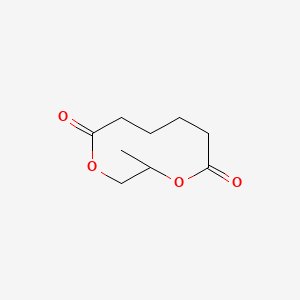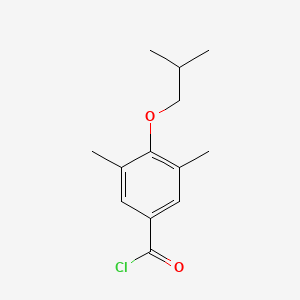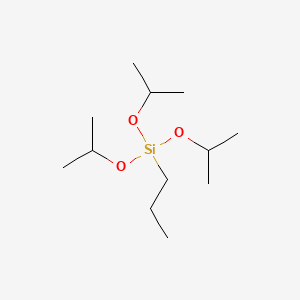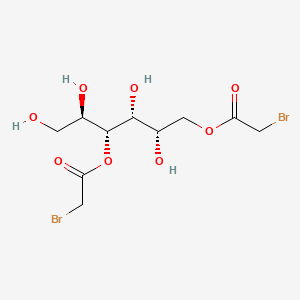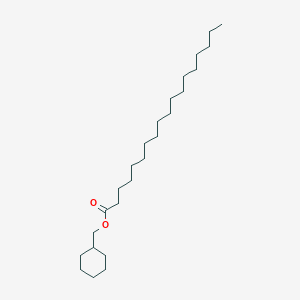
m-Phenetidine antimonyl tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Phenetidine antimonyl tartrate: is a chemical compound that combines m-Phenetidine and antimonyl tartrate m-Phenetidine is an organic compound with the formula C8H11NO, while antimonyl tartrate is a coordination complex of antimony
準備方法
Synthetic Routes and Reaction Conditions: The preparation of m-Phenetidine antimonyl tartrate involves the reaction of m-Phenetidine with antimonyl tartrate. The synthesis typically requires controlled conditions, including specific temperatures and pH levels. For instance, antimony trichloride can be reacted with tartaric acid in deionized water at a temperature range of 90-120°C to form antimonyl tartrate . This intermediate can then be reacted with m-Phenetidine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: m-Phenetidine antimonyl tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: Reduction reactions can convert antimony(V) to antimony(III) within the compound.
Substitution: The phenetidine moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(III) derivatives.
科学的研究の応用
Chemistry: m-Phenetidine antimonyl tartrate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and interactions with biomolecules. It is used in experiments to understand the behavior of antimony compounds in biological systems.
Medicine: Antimony compounds, including antimonyl tartrate, have been used historically to treat diseases such as leishmaniasis and schistosomiasis .
Industry: In the industrial sector, this compound is used in the production of flame retardants, catalysts, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of m-Phenetidine antimonyl tartrate involves its interaction with molecular targets and pathways within cells. Antimony compounds are known to interfere with cellular metabolism and enzyme activity. The compound can bind to proteins and other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Antimony potassium tartrate: Known for its use in treating parasitic infections.
Sodium stibogluconate: Another antimony-based compound used in medicine.
Meglumine antimoniate: Used in the treatment of leishmaniasis.
Uniqueness: m-Phenetidine antimonyl tartrate is unique due to the presence of the phenetidine moiety, which imparts distinct chemical and biological properties. This makes it different from other antimony compounds and potentially more versatile in various applications.
特性
CAS番号 |
63957-36-8 |
|---|---|
分子式 |
C24H28N2O14Sb2 |
分子量 |
812.0 g/mol |
IUPAC名 |
antimony(3+);2,3-dioxidobutanedioate;3-ethoxyaniline;hydron |
InChI |
InChI=1S/2C8H11NO.2C4H4O6.2Sb/c2*1-2-10-8-5-3-4-7(9)6-8;2*5-1(3(7)8)2(6)4(9)10;;/h2*3-6H,2,9H2,1H3;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
InChIキー |
KYUZNWPJXLTXBC-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].CCOC1=CC=CC(=C1)N.CCOC1=CC=CC(=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
